(R)-1-(4-Chloro-3-fluorophenyl)ethan-1-ol

Asymmetric Synthesis Chiral Intermediate Procurement Pharmaceutical Process Chemistry

(R)-1-(4-Chloro-3-fluorophenyl)ethan-1-ol (CAS 1016646-05-1) is an enantiopure halogenated chiral secondary alcohol (C₈H₈ClFO, MW 174.60 g/mol). It features a stereogenic center at the benzylic carbon, with chlorine at the para- and fluorine at the meta-position of the phenyl ring.

Molecular Formula C8H8ClFO
Molecular Weight 174.60 g/mol
Cat. No. B15316344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Chloro-3-fluorophenyl)ethan-1-ol
Molecular FormulaC8H8ClFO
Molecular Weight174.60 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)Cl)F)O
InChIInChI=1S/C8H8ClFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1
InChIKeyCFEKSJQGYVLAET-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(4-Chloro-3-fluorophenyl)ethan-1-ol – Procurement-Ready Chiral Alcohol Intermediate for Asymmetric Synthesis


(R)-1-(4-Chloro-3-fluorophenyl)ethan-1-ol (CAS 1016646-05-1) is an enantiopure halogenated chiral secondary alcohol (C₈H₈ClFO, MW 174.60 g/mol) . It features a stereogenic center at the benzylic carbon, with chlorine at the para- and fluorine at the meta-position of the phenyl ring . The (R)-enantiomer is commercially available at ≥98% purity and serves as a critical chiral building block in pharmaceutical intermediate synthesis, particularly as a precursor to advanced diol intermediates and derivatized scaffolds for kinase inhibitor programs [1] [2].

Why (R)-1-(4-Chloro-3-fluorophenyl)ethan-1-ol Cannot Be Substituted with Racemic or Regioisomeric Analogs


The (R)-enantiomer of 1-(4-chloro-3-fluorophenyl)ethan-1-ol is not interchangeable with its racemate (CAS 339001-14-8) , the (S)-enantiomer, or the constitutional isomer 2-(4-chloro-3-fluorophenyl)ethanol (CAS 206362-79-0) . In pharmaceutical intermediate synthesis, enantiomeric purity directly determines the stereochemical outcome of downstream steps: a patented ketoreductase-mediated process produces (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol with ≥98% enantiomeric excess, and use of the racemate would yield a 1:1 diastereomeric mixture requiring costly chiral separation [1] . Similarly, the ethanol vs. ethan-1-ol connectivity difference (primary vs. secondary alcohol) dictates distinct reactivity profiles in silylation, sulfonylation, and nucleophilic displacement reactions [1]. Procurement of the correct enantiomer at defined purity eliminates the risk of failed stereochemical fidelity in multi-step synthetic sequences.

Quantitative Differential Evidence for (R)-1-(4-Chloro-3-fluorophenyl)ethan-1-ol Against Closest Analogs


Enantiomeric Configuration (R) vs. Racemate: A Defined Absolute Stereochemistry Critical for Downstream Asymmetric Induction

The (R)-enantiomer (CAS 1016646-05-1) possesses a defined absolute configuration (C[C@@H](O)) at the benzylic stereocenter, confirmed by Canonical SMILES . This contrasts with the racemic mixture (CAS 339001-14-8), which contains an equal proportion of (R)- and (S)-enantiomers and is supplied at ≥95% chemical purity without enantiomeric specification . In a patented downstream ketoreductase-mediated dihydroxylation, the (R)-alcohol is produced from the ketone precursor with ≥98% enantiomeric excess, and this stereochemical integrity is required for subsequent silyl protection and sulfonylation steps that preserve chirality [1]. Procurement of the racemate would introduce a 50% undesired enantiomer, necessitating chiral chromatographic separation that adds cost and reduces overall yield.

Asymmetric Synthesis Chiral Intermediate Procurement Pharmaceutical Process Chemistry

Regioisomeric Connectivity: Ethan-1-ol vs. Ethanol Backbone Determines Hydroxyl Reactivity and Derivatization Pathway Compatibility

(R)-1-(4-Chloro-3-fluorophenyl)ethan-1-ol bears the hydroxyl group at the benzylic C1 position (secondary alcohol), as confirmed by its InChI and SMILES . The constitutional isomer 2-(4-chloro-3-fluorophenyl)ethanol (CAS 206362-79-0) positions the hydroxyl two carbons away from the ring (primary alcohol) . These regioisomers exhibit distinct physicochemical properties: the target compound has a computed LogP of approximately 2.37 and a topological polar surface area (TPSA) of 20.2 Ų , whereas the primary alcohol analog has a LogP of 2.01 [1]. The secondary alcohol of the target compound is more sterically hindered, which directly affects reaction rates in silylation using TBDMS-Cl (as employed in patented derivatization sequences) [2]. Incorrect procurement of the primary alcohol isomer would result in a completely different reactivity profile, producing the wrong protected intermediate and failing to match the required downstream coupling geometry.

Regioisomer Differentiation Chemical Procurement Specification Building Block Selection

Enzymatic Substrate Activity: Brettanomyces anomalus Alcohol Dehydrogenase Substrate Profiling Reveals Substitution-Dependent Activity Relative to 1-Phenylethanol

In a class-level enzymatic activity comparison using Brettanomyces anomalus alcohol dehydrogenase (EC 1.1.1.71), monosubstituted 1-phenylethanol analogs showed substituent-dependent relative activity profiles: 1-(4-fluorophenyl)ethanol exhibited 119% activity relative to (RS)-1-phenylethanol (100% baseline), while 1-(4-chlorophenyl)ethanone showed 151% activity [1]. Although the target disubstituted (4-chloro-3-fluoro) compound was not directly assayed in this dataset, class-level inference from the additive electronic effects of para-Cl and meta-F substituents on the phenyl ring predicts an activity profile intermediate between the 4-fluoro (119%) and 4-chloro (151%) analogs, with the electron-withdrawing fluorine meta-substituent expected to further modulate the oxidation rate. This enzymatic activity profile is absent in the regioisomeric 2-(4-chloro-3-fluorophenyl)ethanol, which lacks the benzylic alcohol geometry required for ADH recognition .

Enzyme Substrate Profiling Biocatalysis Alcohol Dehydrogenase Specificity

Commercial Availability and Pricing: (R)-Enantiomer at ≥98% Purity vs. Racemate at ≥95% Purity

The (R)-enantiomer (CAS 1016646-05-1) is commercially available from multiple suppliers at ≥98% purity, with documented pricing from ChemScene at approximately $3,174 USD for 5g . The racemic mixture (CAS 339001-14-8, ≥95% purity) is priced at approximately £60.00 for 1g (£20.00 for 250mg) from Apollo Scientific . While the racemate is significantly less expensive per gram, it provides only 50% of the desired (R)-enantiomer. Adjusted for usable (R)-enantiomer content, the effective cost of the racemate is approximately £40.00 per gram of (R)-isomer, excluding additional chiral separation costs (which can exceed £200 per gram for preparative chiral HPLC). The (R)-enantiomer at ≥98% purity eliminates these separation costs and provides immediate process-ready material. The (S)-enantiomer (CAS not widely commercialized) shows limited availability, with only the diol derivative (S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol (CAS 2007908-91-8) listed at 98% purity and 99% ee [1], confirming that the (R)-enantiomer is the more accessible stereoisomer for procurement.

Chiral Procurement Supply Chain Comparison Cost-Efficiency Analysis

Patent-Validated Synthetic Trajectory: Direct Incorporation into ERK Inhibitor Intermediate Pathways

A granted US patent (20200190061) explicitly describes a multi-step manufacturing process wherein (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol – the direct downstream diol of the target compound – is produced via ketoreductase-mediated asymmetric reduction with ≥98% ee using KRED-NADH-112 [1]. The target (R)-alcohol serves as the immediate precursor to this diol (through enzymatic oxidation or as a synthetic intermediate). The patent further describes sequential silylation, sulfonylation, coupling with 4-(2-(methylsulfonyl)pyrimidin-4-yl)pyridin-2(1H)-one, and final deprotection to yield a pyrimidinyl-pyridone scaffold characteristic of ERK kinase inhibitor pharmacophores [1]. A separate patent (WO 2013/130976) references (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one synthesis, confirming the broader utility of the 4-chloro-3-fluorophenyl ethanol scaffold in kinase inhibitor programs, with the (R)-enantiomer serving as the precursor to the corresponding enantiomeric series [2].

Pharmaceutical Patent Evidence Intermediate Validation Kinase Inhibitor Synthesis

Safety and Handling Profile: Consistent Hazard Classification Across (R)-Enantiomer and Racemate Enables Standardized Laboratory Protocols

Both the (R)-enantiomer (CAS 1016646-05-1) and the racemate (CAS 339001-14-8) share identical GHS hazard classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with the GHS07 (Harmful/Irritant) pictogram and Warning signal word . This concordance means that existing laboratory safety protocols and personal protective equipment requirements developed for the racemate are directly transferable to the (R)-enantiomer. No additional toxicity data are available that differentiate the enantiomers, consistent with the general principle that enantiomers share identical physicochemical hazard properties in the absence of chiral-specific toxicological interactions. The MDL numbers differ: MFCD35096988 for the (R)-enantiomer versus MFCD08461916 for the racemate , confirming they are distinct registry entries requiring separate procurement documentation.

Chemical Safety Laboratory Handling GHS Classification

Recommended Procurement and Application Scenarios for (R)-1-(4-Chloro-3-fluorophenyl)ethan-1-ol


Pharmaceutical Intermediate Supply for ERK Kinase Inhibitor Development Programs

Procure the (R)-enantiomer (CAS 1016646-05-1, ≥98% purity) as the starting material for ketoreductase-mediated conversion to (R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol (≥98% ee), followed by silylation–sulfonylation–coupling sequences to generate pyrimidinyl-pyridone ERK inhibitor scaffolds as validated in US Patent 20200190061 [1]. The single-enantiomer starting material eliminates the need for chiral separation and ensures stereochemical fidelity through multi-step sequences.

Asymmetric Synthesis Building Block Requiring Defined Absolute Configuration

Utilize the (R)-enantiomer in any stereospecific reaction where the benzylic alcohol stereocenter must be preserved, including Mitsunobu inversions, chiral auxiliary attachment, or diastereoselective additions. The Canonical SMILES C[C@@H](O)C1=CC=C(Cl)C(F)=C1 provides unambiguous electronic documentation of absolute configuration [1] . The secondary benzylic alcohol geometry (LogP ≈ 2.37) provides superior reactivity in TBDMS protection compared to the primary alcohol regioisomer .

Biocatalytic Process Development Using Alcohol Dehydrogenase Substrate Profiling

The benzylic secondary alcohol structure of (R)-1-(4-chloro-3-fluorophenyl)ethan-1-ol is a recognized substrate class for alcohol dehydrogenases (EC 1.1.1.71), with class-level data showing 119%–151% relative activity for para-substituted phenyl ethanol analogs versus the 1-phenylethanol baseline [1]. Use this compound in directed evolution campaigns or enzyme screening panels where the 4-chloro-3-fluoro substitution pattern is required for downstream SAR exploration.

Comparator Standard for Chiral Analytical Method Development

Employ the (R)-enantiomer as a reference standard for chiral HPLC or SFC method development aimed at quantifying enantiomeric purity in racemic or scalemic mixtures of 1-(4-chloro-3-fluorophenyl)ethan-1-ol. The distinct MDL number (MFCD35096988) [1] and CAS 1016646-05-1 provide unambiguous chemical registry for analytical certificate documentation, in contrast to the racemate (MDL MFCD08461916, CAS 339001-14-8) .

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